

Core Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Z-L-Aha-OH (DCHA)

Cat. No.: B1431422

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Z-L-Aha-OH (DCHA) is the dicyclohexylamine (DCHA) salt of Z-L-Azidohomoalanine. The core molecule, Z-L-Aha-OH, is an amino acid analog of methionine where the terminal methyl group is replaced by an azide moiety. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine. The DCHA salt formation improves the compound's stability and handling properties.

The molecular formula for **Z-L-Aha-OH (DCHA)** is $C_{24}H_{37}N_5O_4$ [1][2]. It is primarily used as a reagent in click chemistry, a set of biocompatible reactions for molecular assembly[2]. The azide group allows for covalent modification with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC)[2].

Structural Representation

The structure of **Z-L-Aha-OH (DCHA)** involves an ionic interaction between the carboxylate of Z-L-Aha-OH and the protonated secondary amine of dicyclohexylamine.

Caption: Ionic salt structure of **Z-L-Aha-OH (DCHA)**.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C24H37N5O4	[1] [2]
Molar Mass	459.59 g/mol	[1] [2]
Appearance	White to off-white powder	N/A
Storage	2-8°C Refrigerator	[2]
Shipping Conditions	Ambient	[2]

Experimental Protocols

The primary application of azido-functionalized amino acids like L-Azidohomoalanine (AHA), the core of Z-L-Aha-OH, is the metabolic labeling of newly synthesized proteins. The following is a generalized protocol for cell culture applications.

Protocol: Metabolic Labeling of Proteins in Cell Culture with L-AHA

Objective: To incorporate L-Azidohomoalanine into newly synthesized proteins for subsequent detection or enrichment via click chemistry.

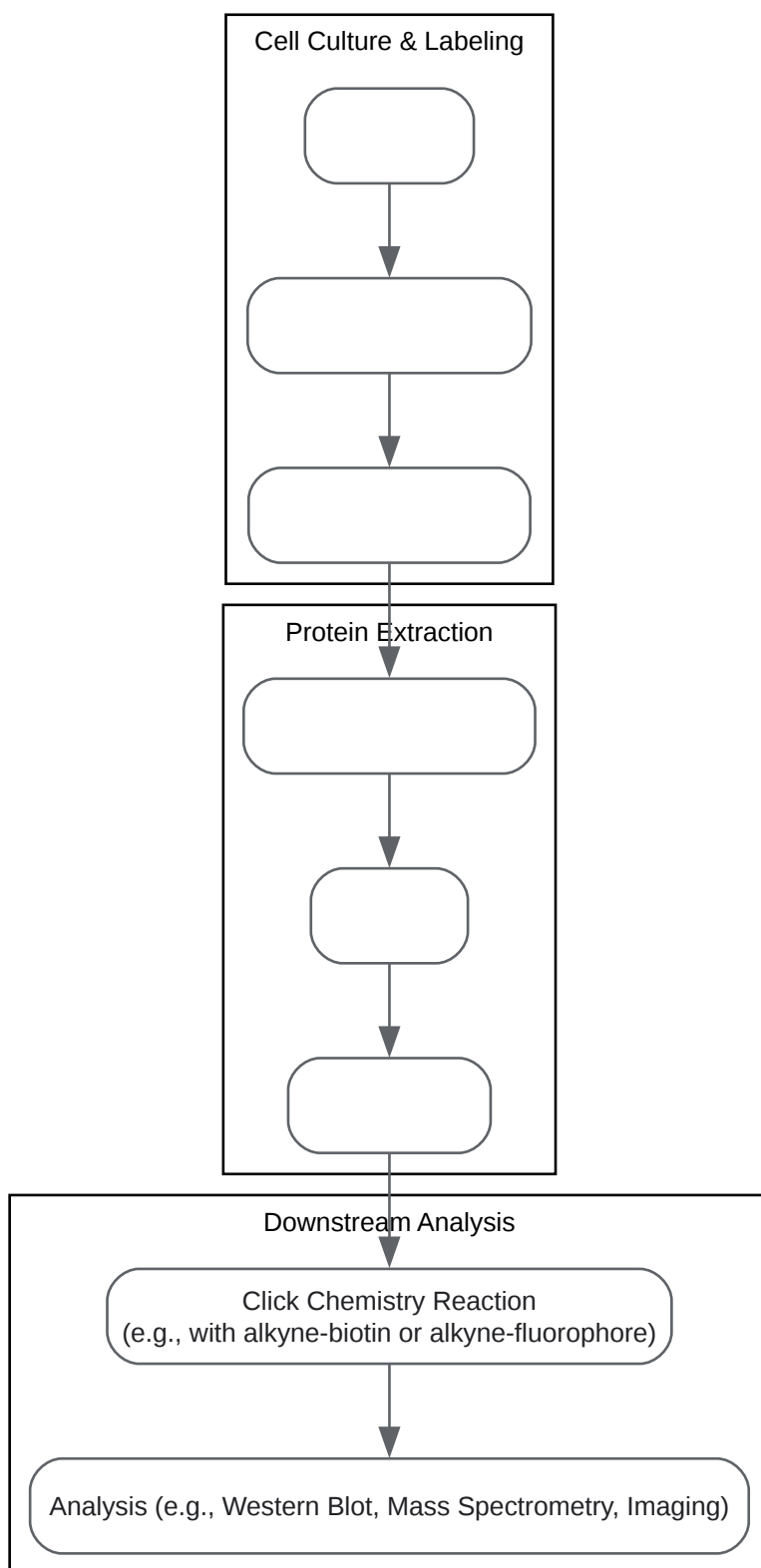
Materials:

- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Methionine-free medium
- L-Azidohomoalanine (AHA)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitors

Procedure:

- **Cell Seeding:** Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight in complete medium.
- **Methionine Depletion (Optional but Recommended):** Aspirate the complete medium and wash the cells once with warm PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.
- **AHA Labeling:** Prepare a working solution of L-AHA in methionine-free medium at a final concentration typically ranging from 25 to 100 μM . Remove the starvation medium and add the AHA-containing medium to the cells.
- **Incubation:** Incubate the cells for the desired labeling period (e.g., 1 to 24 hours), depending on the protein synthesis rate of the cell line and the specific proteins of interest.
- **Cell Lysis:** After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Add cold cell lysis buffer supplemented with protease inhibitors.
- **Protein Extraction:** Incubate the cells with lysis buffer on ice for 30 minutes with occasional vortexing. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Clarification:** Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- **Downstream Processing:** Collect the supernatant containing the AHA-labeled proteome. The protein concentration can be determined using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.

Experimental Workflow Diagram



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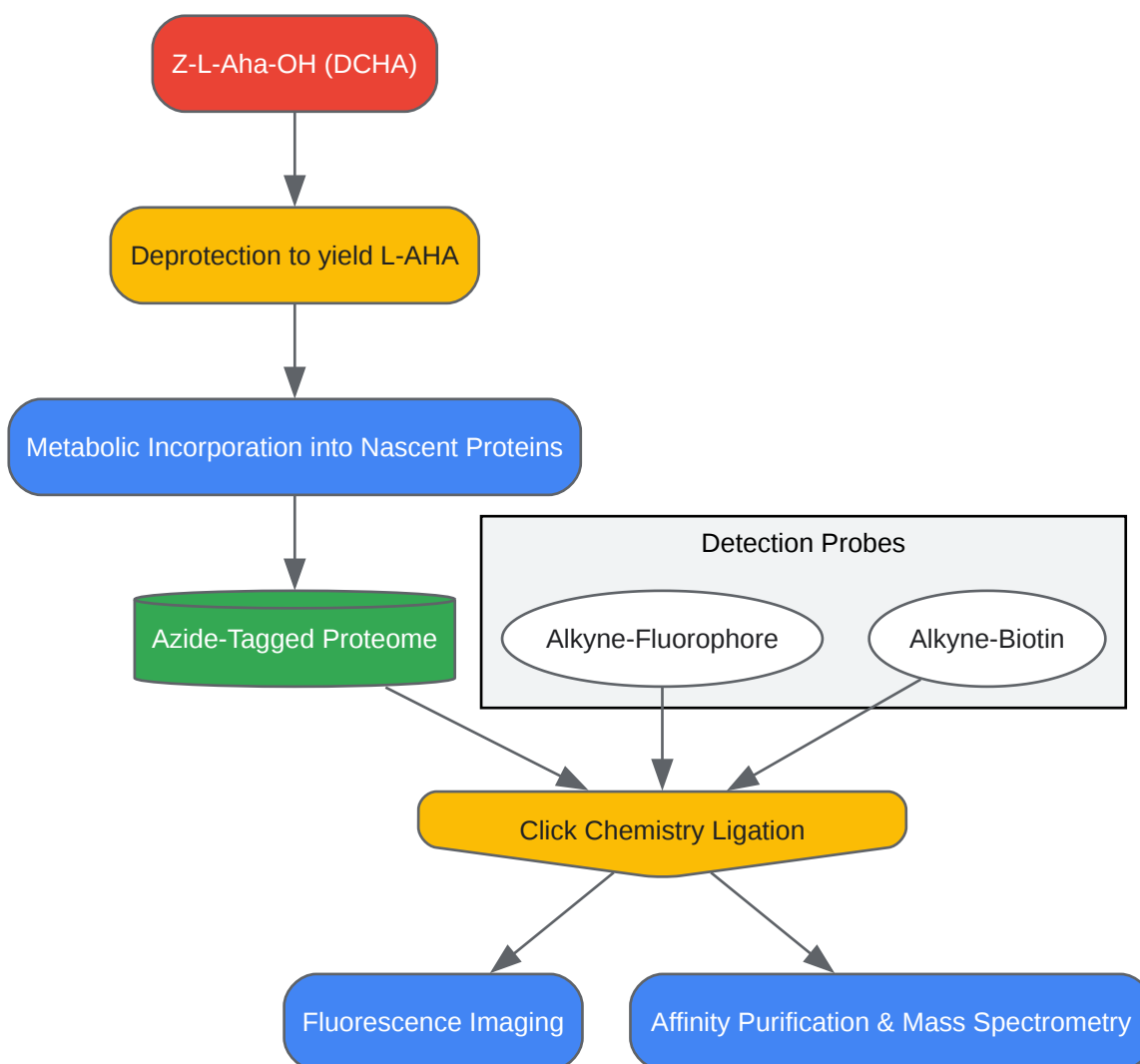
Caption: Experimental workflow for metabolic labeling and analysis.

Signaling and Application Pathways

Z-L-Aha-OH (DCHA) itself is not known to be directly involved in specific signaling pathways. Its utility lies in its core component, L-AHA, which acts as a bio-orthogonal reporter. L-AHA is incorporated into proteins during translation, effectively tagging them for visualization or purification. This allows for the study of protein synthesis dynamics and localization, which are fundamental aspects of numerous signaling pathways.

The logical pathway for the application of **Z-L-Aha-OH (DCHA)** involves its deprotection and subsequent metabolic incorporation, followed by bio-orthogonal ligation.

Logical Application Pathway



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Caption: Logical pathway for the use of **Z-L-Aha-OH (DCHA)**.

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References

- 1. Z-L-Aha-OH (DCHA) [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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